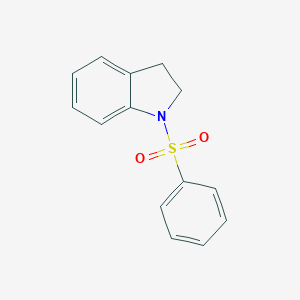

1-(Phenylsulfonyl)indoline

説明

Structure

3D Structure

特性

IUPAC Name |

1-(benzenesulfonyl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c16-18(17,13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIIJCYFOVAPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332534 | |

| Record name | 1-(benzenesulfonyl)-2,3-dihydroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194079 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

81114-41-2 | |

| Record name | 1-(benzenesulfonyl)-2,3-dihydroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Biological Activities of 1-(Phenylsulfonyl)indoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This in-depth technical guide explores the diverse biological activities of 1-(phenylsulfonyl)indoline derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. This document provides a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Introduction: The Versatile 1-(Phenylsulfonyl)indoline Scaffold

The indoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological functions. The addition of a phenylsulfonyl group at the 1-position of the indoline ring system significantly influences the molecule's electronic and steric properties, often enhancing its interaction with biological targets. This modification has led to the development of derivatives with potent and selective activities, making them promising candidates for further therapeutic development. This guide will dissect the key biological activities of these compounds, providing both foundational knowledge and practical insights for researchers in the field.

Part 1: Anticancer Activity of 1-(Phenylsulfonyl)indoline Derivatives

1-(Phenylsulfonyl)indoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifactorial, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Mechanistic Insights into Anticancer Effects

The anticancer activity of these derivatives is attributed to their ability to interfere with critical cellular pathways.

1.1.1. Induction of Cell Cycle Arrest and Apoptosis:

A primary mechanism by which 1-(phenylsulfonyl)indoline derivatives exert their anticancer effects is through the induction of cell cycle arrest, predominantly at the G2/M phase, and the subsequent activation of apoptosis (programmed cell death).[1][2] For instance, the synthetic benzenesulfonamide compound B220, a 7-(4′-cyanophenyl) indoline-1-benzenesulfonamide, has been shown to cause an accumulation of cells in the G2/M phase, leading to apoptotic cell death in colorectal cancer cells.[1] This is often accompanied by an increase in the expression of mitotic phase markers like MPM2 and cyclin B1.[1] The apoptotic cascade is further initiated through the activation of caspases, such as caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1]

1.1.2. Inhibition of Tubulin Polymerization:

Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

1.1.3. Modulation of Key Signaling Pathways:

1-(Phenylsulfonyl)indoline and related indole derivatives can modulate crucial signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and NF-κB signaling pathways, which are central to cell growth, proliferation, and survival, are significant targets.[3] Indole compounds have been shown to deregulate these pathways, thereby inhibiting cancer progression.[3]

Diagram: Simplified Signaling Pathway of Anticancer Activity

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity of 1-(Phenylsulfonyl)indoline Derivatives

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. 1-(Phenylsulfonyl)indoline derivatives have demonstrated promising activity against a spectrum of pathogenic bacteria and fungi.

Antibacterial Activity and Mechanism of Action

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). [4][5]The antibacterial mechanism of action is thought to involve multiple targets. For instance, ruthenium-based metallodrugs containing a phenylsulfonyl indole moiety have been shown to destroy the bacterial membrane, cause membrane depolarization, and induce the production of reactive oxygen species (ROS). [6][7]

Antifungal Activity

Several indole derivatives have been evaluated for their in vitro antifungal activity against a range of plant pathogenic fungi, with some compounds showing broad-spectrum activity comparable to or exceeding that of commercial fungicides. [8]The structure-activity relationship suggests that the nature and position of substituents on the indole ring are crucial for antifungal potency. [9][10]

Antimicrobial Susceptibility Data

The following table presents the minimum inhibitory concentration (MIC) values for selected indole derivatives against various microorganisms.

| Compound Class/ID | Microorganism | MIC (µg/mL) | Reference |

| Indole core-based compound (CZ74) | B. subtilis 168 | 2 | [4] |

| Indole core-based compound (CZ74) | S. aureus ATCC 25923 | 2 | [4] |

| Indole core-based compound (CZ74) | MRSA (ATCC BAA-41) | 2 | [4] |

| Phenylsulfonyl indole-modified Ru-based metallodrug (RuS2) | S. aureus | 1.56 | [11] |

| Indole-triazole derivative (3d) | MRSA | 3.125-50 | [5] |

| Indole hydrazone derivative (8) | MRSA | 6.25 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

2.4.1. Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

-

Sterile 96-well microtiter plates

-

1-(Phenylsulfonyl)indoline derivative stock solution (in DMSO)

-

Positive control antibiotic/antifungal

-

Sterile saline or PBS

-

Spectrophotometer or microplate reader

2.4.2. Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare two-fold serial dilutions of the 1-(phenylsulfonyl)indoline derivative in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Part 3: Anti-inflammatory Activity of 1-(Phenylsulfonyl)indoline Derivatives

Chronic inflammation is a hallmark of many diseases. 1-(Phenylsulfonyl)indoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and signaling pathways.

Mechanisms of Anti-inflammatory Action

3.1.1. Inhibition of Cyclooxygenase (COX) Enzymes:

A key mechanism of anti-inflammatory action for many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. [13][14][15]COX-2 is responsible for the production of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it is associated with fewer gastrointestinal side effects. [16] 3.1.2. Suppression of Pro-inflammatory Cytokines and Mediators:

These derivatives have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. [17][18][19]They also inhibit the production of nitric oxide (NO), another important inflammatory mediator. [18] 3.1.3. Modulation of Inflammatory Signaling Pathways:

The anti-inflammatory effects of these compounds are also mediated by their ability to modulate intracellular signaling pathways. This includes the inhibition of the p38 mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathways, which are critical for the expression of pro-inflammatory genes. [20][21] Diagram: Anti-inflammatory Signaling Pathway

Caption: Modulation of inflammatory pathways by 1-(phenylsulfonyl)indoline derivatives.

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol describes the Griess assay for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

3.2.1. Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

24-well or 96-well cell culture plates

-

1-(Phenylsulfonyl)indoline derivative stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Microplate reader

3.2.2. Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a culture plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 1-(phenylsulfonyl)indoline derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory agent).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent in a 96-well plate.

-

Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve. Determine the percentage of NO inhibition.

Conclusion and Future Perspectives

1-(Phenylsulfonyl)indoline derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-inflammatory effects, underscore their potential in addressing a wide range of diseases. The mechanistic insights and experimental protocols provided in this guide offer a solid foundation for researchers to further explore and optimize these compounds. Future research should focus on elucidating more detailed structure-activity relationships, identifying specific molecular targets, and evaluating the in vivo efficacy and safety of lead compounds to translate their therapeutic potential into clinical applications.

References

A comprehensive list of references will be compiled based on the in-text citations to provide full attribution and allow for further reading. For the purpose of this demonstration, the references are indicated by the [cite:INDEX] format.

Sources

- 1. Identification of 7-(4′-Cyanophenyl)indoline-1-benzenesulfonamide as a mitotic inhibitor to induce apoptotic cell death and inhibit autophagy in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-core-based novel antibacterial agent targeting FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi-target antibacterial Ru-based metallodrugs containing phenylsulfonyl indole derivatives: synthesis and their efficacy against Gram-positive and -negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Multi-target antibacterial Ru-based metallodrugs containing phenylsulfonyl indole derivatives: synthesis and their efficacy against Gram-positive and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03098F [pubs.rsc.org]

- 8. Antifungal activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituted indoloquinolines as new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multi-target antibacterial Ru-based metallodrugs containing phenylsulfonyl indole derivatives: synthesis and their efficacy against Gram-positive and -negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. znaturforsch.com [znaturforsch.com]

- 13. tandfonline.com [tandfonline.com]

- 14. The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sci-hub.box [sci-hub.box]

- 18. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Introduction of the Phenylsulfonyl Group to the Indole Nitrogen

Executive Summary

This technical guide provides an in-depth exploration of the methodologies for the introduction of a phenylsulfonyl group to the nitrogen atom of an indole nucleus. The N-phenylsulfonylindole scaffold is of significant interest in medicinal chemistry and drug development due to the unique electronic properties and biological activities imparted by this functionalization. This document offers a detailed overview of the core reaction mechanisms, a comparative analysis of various synthetic protocols, and practical, field-proven insights for researchers, scientists, and professionals in drug development. Key aspects covered include the selection of reagents and reaction conditions, detailed step-by-step experimental procedures, characterization of the final products, and strategies for the subsequent removal of the phenylsulfonyl group. Furthermore, this guide addresses common challenges and provides troubleshooting strategies to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of the Phenylsulfonyl Group in Indole Chemistry

The indole motif is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole ring is a cornerstone of medicinal chemistry, enabling the modulation of its biological and physicochemical properties. The introduction of a phenylsulfonyl group to the indole nitrogen, a process known as N-phenylsulfonylation, is a particularly strategic transformation.[1]

The phenylsulfonyl group serves multiple roles:

-

Protecting Group: The electron-withdrawing nature of the sulfonyl group decreases the nucleophilicity of the indole nitrogen, protecting it from undesired reactions.

-

Activating Group: By withdrawing electron density, the phenylsulfonyl group acidifies the C2-proton of the indole ring, facilitating regioselective deprotonation and subsequent functionalization at this position.

-

Modulator of Biological Activity: The presence of the phenylsulfonyl moiety can significantly influence the binding affinity of the indole-containing molecule with its biological target.[2] This is due to its ability to participate in hydrogen bonding and other non-covalent interactions.[2]

-

Leaving Group: In certain contexts, the phenylsulfonyl group can act as a leaving group, enabling further synthetic transformations.

The diverse biological activities of N-phenylsulfonylindoles, including their potential as anticancer, antiviral, and anti-inflammatory agents, underscore the importance of robust and efficient synthetic methods for their preparation.[2]

Core Principles and Mechanism of N-Phenylsulfonylation

The N-phenylsulfonylation of indole is a classic example of a nucleophilic substitution reaction. The reaction proceeds via the attack of the nucleophilic indole nitrogen on the electrophilic sulfur atom of benzenesulfonyl chloride.

The reaction mechanism can be broken down into the following key steps:

-

Deprotonation of the Indole Nitrogen: In the presence of a base, the proton on the indole nitrogen is abstracted to form a highly nucleophilic indolide anion. The choice of base is critical and can significantly impact the reaction rate and yield.

-

Nucleophilic Attack: The indolide anion then attacks the electrophilic sulfur atom of the benzenesulfonyl chloride.

-

Chloride Displacement: The reaction concludes with the displacement of the chloride ion, forming the N-phenylsulfonylindole product and a salt byproduct.

A potential side reaction is C-sulfonylation, where the phenylsulfonyl group attaches to a carbon atom of the indole ring, typically at the C3 position. This is more likely to occur under acidic conditions, such as in the presence of a Lewis acid, which can activate the indole ring towards electrophilic aromatic substitution. The use of basic conditions strongly favors N-sulfonylation.

Methodologies for N-Phenylsulfonylation of Indoles

Standard Batch Synthesis Conditions

The choice of base and solvent are the most critical parameters in the N-phenylsulfonylation of indoles.

4.1.1 Choice of Base: A Comparative Analysis

-

Strong Bases (e.g., Sodium Hydride - NaH): Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the indole nitrogen. This leads to a rapid reaction, often with high yields. However, NaH is highly reactive and requires careful handling under anhydrous conditions.

-

Amine Bases (e.g., Triethylamine - Et₃N, Pyridine): Organic amine bases are milder and easier to handle than NaH. They establish an equilibrium with the indole, generating a lower concentration of the indolide anion at any given time. This can lead to longer reaction times but is often sufficient for achieving good yields. Pyridine can also act as a nucleophilic catalyst.

-

Carbonate Bases (e.g., Potassium Carbonate - K₂CO₃, Cesium Carbonate - Cs₂CO₃): These are solid bases that are particularly useful in polar aprotic solvents like DMF or acetonitrile. They are generally milder than NaH and require longer reaction times or elevated temperatures.

| Base | Relative Strength | Typical Solvent(s) | Key Advantages | Key Considerations |

| Sodium Hydride (NaH) | Very Strong | THF, DMF | High reactivity, fast reactions, high yields | Requires anhydrous conditions, flammable gas byproduct (H₂) |

| Triethylamine (Et₃N) | Moderate | DCM, THF, Acetonitrile | Easy to handle, good solubility | Can be less effective for deactivated indoles |

| Pyridine | Moderate | DCM, Pyridine (as solvent) | Also acts as a catalyst, easy to handle | Can be difficult to remove during work-up |

| Potassium Carbonate (K₂CO₃) | Moderate | DMF, Acetonitrile | Inexpensive, easy to handle | Heterogeneous reaction, may require longer reaction times |

4.1.2 Solvent Selection

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

-

Aprotic Polar Solvents (e.g., Tetrahydrofuran - THF, Dimethylformamide - DMF): These solvents are generally preferred as they effectively solvate the indolide anion and the other reactants. DMF is a particularly good choice for reactions with carbonate bases.

-

Chlorinated Solvents (e.g., Dichloromethane - DCM): DCM is a common choice for reactions using amine bases due to its good solubility for all reactants and its relatively low boiling point, which simplifies product isolation.

The choice of solvent can have a significant impact on the reaction outcome. For instance, in some alkylation reactions of indole, dichloromethane has been shown to provide superior yields compared to other solvents like acetonitrile, ether, or hexane.[3]

Phase Transfer Catalysis (PTC) for N-Phenylsulfonylation

Phase transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[4] In the context of N-phenylsulfonylation, a phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the indolide anion from the solid or aqueous phase (where it is generated with a base like NaOH or KOH) to the organic phase containing the benzenesulfonyl chloride.

Advantages of PTC:

-

Milder reaction conditions (often room temperature).

-

Avoids the need for strong, hazardous bases like NaH.

-

Can lead to improved yields and cleaner reactions.

Sources

Methodological & Application

The Strategic Role of 1-(Phenylsulfonyl)indoline in the Synthesis of Pharmaceutical Intermediates: A Detailed Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value Proposition of the N-Phenylsulfonyl Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets. However, the reactivity of the indoline nitrogen can complicate synthetic routes, necessitating the use of protecting groups.

The introduction of a phenylsulfonyl group onto the indoline nitrogen serves a dual purpose that extends far beyond simple protection. This strategic modification offers a powerful tool to modulate the reactivity of the indoline ring system, transforming it into a versatile platform for the construction of complex pharmaceutical intermediates.

Key Advantages of the Phenylsulfonyl Group:

-

Robust Protection: The N-SO₂Ph bond is stable to a wide range of reaction conditions, including those involving strong bases and organometallic reagents.[1]

-

Activation of the Indoline Ring: The strong electron-withdrawing nature of the sulfonyl group significantly alters the electron density of the indoline system. This facilitates reactions that are otherwise challenging on an unprotected indoline.

-

Directed Metallation: The sulfonyl group can act as a directing group for ortho-lithiation, enabling regioselective functionalization of the benzene ring of the indoline scaffold.

-

Controlled Deprotection: While robust, the phenylsulfonyl group can be removed under specific and reliable conditions, allowing for the unveiling of the free indoline at the desired stage of a synthetic sequence.

This guide will provide detailed protocols for the synthesis, functionalization, and deprotection of 1-(phenylsulfonyl)indoline, and showcase its application in the synthesis of key pharmaceutical intermediates.

Synthesis and Characterization of 1-(Phenylsulfonyl)indoline

The preparation of 1-(phenylsulfonyl)indoline can be approached from two primary starting materials: indoline or 1-(phenylsulfonyl)indole. The choice of route may depend on the availability of the starting material and the desired scale of the reaction.

Protocol 1: Direct N-Sulfonylation of Indoline

This is the most direct method for the synthesis of 1-(phenylsulfonyl)indoline. The reaction involves the acylation of the secondary amine of indoline with benzenesulfonyl chloride.

Experimental Protocol:

-

Reaction Setup: To a solution of indoline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C, add a base such as triethylamine (1.2 equivalents) or use pyridine as both the base and solvent.

-

Addition of Sulfonylating Agent: Slowly add benzenesulfonyl chloride (1.1 equivalents) to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. If DCM was used as the solvent, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If pyridine was used as the solvent, remove the pyridine under reduced pressure and extract the residue with ethyl acetate, followed by the same washing procedure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(phenylsulfonyl)indoline.

Causality and Optimization:

-

Choice of Base: Triethylamine or pyridine are commonly used bases. Pyridine can also serve as the solvent and is particularly effective at scavenging the HCl byproduct. The choice of base is crucial to neutralize the generated HCl, which could otherwise protonate the starting indoline, rendering it unreactive.

-

Temperature Control: The initial cooling to 0 °C is important to control the exothermic reaction between the amine and the sulfonyl chloride.

Protocol 2: Reduction of 1-(Phenylsulfonyl)indole

For syntheses where 1-(phenylsulfonyl)indole is a more readily available starting material, a reduction of the indole double bond provides an efficient route to the corresponding indoline. A common and effective method involves the use of sodium borohydride in the presence of a strong acid.[2]

Experimental Protocol:

-

Reaction Setup: Dissolve 1-(phenylsulfonyl)indole (1.0 equivalent) in trifluoroacetic acid (TFA) at 0 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (2.0-3.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of water, followed by neutralization with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. Purify the crude product by column chromatography.

Causality and Optimization:

-

Acid-Mediated Reduction: The strong acid, TFA, protonates the indole at the C3 position, forming an indoleninium ion. This intermediate is then susceptible to hydride attack from NaBH₄, leading to the reduction of the C2-C3 double bond.[2]

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent. In the presence of a strong acid, its reducing power is enhanced.

Characterization Data for 1-(Phenylsulfonyl)indoline

The successful synthesis of 1-(phenylsulfonyl)indoline should be confirmed by spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenylsulfonyl group and the indoline scaffold, as well as the aliphatic protons of the five-membered ring. |

| ¹³C NMR | Resonances for the aromatic and aliphatic carbons. |

| IR Spectroscopy | Characteristic strong absorptions for the S=O stretching of the sulfonyl group (typically around 1350 and 1160 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. |

Functionalization of the 1-(Phenylsulfonyl)indoline Scaffold

The phenylsulfonyl group activates the indoline ring for various functionalization reactions, making it a versatile intermediate for introducing diverse substituents.

Protocol 3: C2-Lithiation and Electrophilic Quench

The C2 position of 1-(phenylsulfonyl)indole is readily deprotonated with a strong base, and this reactivity is largely retained in the corresponding indoline, allowing for the introduction of various electrophiles.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-(phenylsulfonyl)indoline (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents).

-

Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours.

-

Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, aldehyde, or ketone) (1.2 equivalents) to the reaction mixture at -78 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with an organic solvent, wash, dry, and purify by column chromatography.

Causality and Optimization:

-

Choice of Base: Strong, non-nucleophilic bases like n-BuLi or LDA are required to deprotonate the C2 position. The choice may depend on the specific substrate and electrophile.

-

Anhydrous and Inert Conditions: Organolithium reagents are highly reactive towards water and oxygen, necessitating the use of anhydrous solvents and an inert atmosphere.

Caption: Workflow for C2-Functionalization.

Application in the Synthesis of Pharmaceutical Intermediates

The functionalized 1-(phenylsulfonyl)indoline derivatives are valuable precursors for a range of biologically active molecules.

Case Study: Synthesis of Intermediates for Tubulin Polymerization Inhibitors

Indoline-based compounds have been identified as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. The 1-(phenylsulfonyl)indoline scaffold provides a convenient entry point for the synthesis of these complex molecules. For instance, 1-arylsulfonyl indoline-based benzamides have shown significant tubulin inhibition and antiproliferative activity.

Case Study: Precursors for Antiviral Spirooxindoles

Spirooxindoles are a class of compounds with a broad spectrum of biological activities, including antiviral properties. The synthesis of spirooxindole-based phenylsulfonyl moieties has been explored for their potential against coronaviruses.[3] While these syntheses often start from phenyl vinyl sulfone and isatins, the underlying principle of utilizing the sulfonyl group to influence reactivity is a shared concept.[3]

| Compound Class | Target | Reported IC₅₀ Values | Reference |

| Spirooxindoles | MERS-CoV | 11 µM and 23 µM | [3] |

| Spirooxindoles | SARS-CoV-2 | 17 µM and 18 µM | [3] |

Deprotection of the Phenylsulfonyl Group

The final step in many synthetic sequences involving 1-(phenylsulfonyl)indoline is the removal of the protecting group to yield the free indoline.

Protocol 4: Reductive Cleavage with Magnesium in Methanol

A mild and effective method for the deprotection of N-sulfonylindoles and indolines is reductive cleavage using magnesium metal in methanol.

Experimental Protocol:

-

Reaction Setup: To a solution of the N-phenylsulfonylindoline derivative (1.0 equivalent) in methanol, add magnesium turnings (excess, e.g., 10-20 equivalents).

-

Reaction Progression: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by the addition of 1M HCl.

-

Extraction and Purification: Make the solution basic with aqueous NaOH and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product as needed.

Causality and Optimization:

-

Mechanism: The reaction is believed to proceed via single electron transfer from the magnesium metal to the sulfonyl group, leading to the cleavage of the N-S bond.

-

Activation: A small amount of an activator, such as iodine or sonication, can sometimes be used to initiate the reaction on the magnesium surface.

Sources

- 1. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. 1-(Phenylsulfonyl)-1H-indole | C14H11NO2S | CID 315017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing the synthesis of 1-(phenylsulfonyl)indoline for higher yield

Technical Support Center: 1-(Phenylsulfonyl)indoline Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(phenylsulfonyl)indoline. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team regularly encounters. We will delve into the causality behind experimental choices, ensuring you not only follow a protocol but also understand the chemistry driving your results.

Core Reaction Overview: The N-Sulfonylation of Indoline

The synthesis of 1-(phenylsulfonyl)indoline is a cornerstone reaction, typically achieved through the N-sulfonylation of indoline with benzenesulfonyl chloride. This process introduces a robust phenylsulfonyl protecting group, which is critical in multi-step syntheses and for modifying the electronic properties of the indoline scaffold, a key component in many pharmaceutical agents.[1][2][3]

The reaction proceeds via a nucleophilic substitution mechanism. A base is used to deprotonate the indoline nitrogen, forming a highly nucleophilic indolinide anion. This anion then attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, displacing the chloride and forming the desired N-S bond.[1]

Caption: General mechanism for the N-sulfonylation of indoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of 1-(phenylsulfonyl)indoline is consistently low. What are the most common causes?

Low yields are the most frequently reported issue. This typically stems from one of three areas: reagent quality, reaction conditions, or workup procedure.

A. Reagent Quality:

-

Indoline: Indoline is susceptible to air oxidation, often indicated by a darkening of the liquid from colorless/pale yellow to dark brown. Oxidized indoline is less reactive and introduces impurities.

-

Solution: Use freshly distilled or recently purchased indoline. If your stock is old or dark, distill it under reduced pressure before use.

-

-

Benzenesulfonyl Chloride: This reagent is highly sensitive to moisture.[4] Hydrolysis produces benzenesulfonic acid. This acid will react with the base or the indoline itself, forming a salt and rendering the indoline non-nucleophilic, thereby halting the reaction.

-

Solution: Use a fresh bottle of benzenesulfonyl chloride. Always handle it in a dry environment (e.g., under a nitrogen or argon atmosphere) and use dry solvents.

-

-

Solvent Purity: The presence of water or other protic impurities in your solvent can hydrolyze the benzenesulfonyl chloride.

-

Solution: Use anhydrous solvents. For instance, dichloromethane (DCM) can be distilled from calcium hydride.[5]

-

B. Reaction Conditions: The interplay between the base, solvent, and temperature is critical for achieving high yields.

| Parameter | Recommendation & Rationale |

| Base | Pyridine or Triethylamine (Et₃N): These are common choices that act as both a base and a scavenger for the HCl byproduct.[6] Pyridine can also act as a nucleophilic catalyst. Use at least 1.1-1.5 equivalents. |

| Stronger Bases (e.g., NaH, K₂CO₃): For complete deprotonation, sodium hydride (NaH) in an aprotic solvent like THF or DMF can be effective.[1][7] This requires strictly anhydrous conditions. Potassium carbonate is a milder, solid base often used in solvents like acetonitrile.[7] | |

| Solvent | Aprotic, Non-coordinating: Dichloromethane (DCM) or Chloroform (CHCl₃) are excellent choices as they are inert and dissolve the starting materials well.[5] Tetrahydrofuran (THF) is also commonly used, especially with bases like NaH.[7][8] |

| Temperature | 0 °C to Room Temperature: The initial addition of benzenesulfonyl chloride should be performed at 0 °C to control the exothermic reaction.[5] The reaction can then be allowed to warm to room temperature and stirred until completion (typically monitored by TLC).[5] |

| Stoichiometry | Slight Excess of Sulfonyl Chloride: Using a slight excess (1.05-1.1 equivalents) of benzenesulfonyl chloride can help drive the reaction to completion. However, a large excess will complicate purification. |

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

Observing multiple spots is common if the reaction is not optimized. Here is a logical flow to diagnose the issue:

Caption: Troubleshooting workflow for identifying side products.

-

Unreacted Indoline/Benzenesulfonyl Chloride: This indicates an incomplete reaction. Possible causes include insufficient reaction time, improper temperature, or deactivation of reagents (e.g., hydrolysis of the sulfonyl chloride).

-

Benzenesulfonic Acid: A very polar compound that will likely remain at the baseline of your TLC plate. This is a direct result of moisture contamination.[4]

-

Oxidation Products: If the indoline has been oxidized, you may see colored impurities. These can be complex and are best avoided by using purified starting material.

Q3: How can I best purify my crude 1-(phenylsulfonyl)indoline?

Purification is critical for obtaining a high-quality final product. A two-stage approach is often most effective.

-

Aqueous Workup:

-

After the reaction is complete, dilute the mixture with your organic solvent (e.g., DCM or Ethyl Acetate).

-

Wash sequentially with a weak acid (e.g., 1M HCl or 5% NH₄Cl (aq)) to remove any remaining base (like pyridine or triethylamine).[5]

-

Wash with a saturated sodium bicarbonate solution (NaHCO₃) to remove any acidic byproducts like benzenesulfonic acid.[8]

-

Finish with a brine wash to remove excess water.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[8][9]

-

-

Crystallization or Chromatography:

-

Recrystallization: 1-(Phenylsulfonyl)indoline is a solid with a reported melting point of 78-80 °C.[10] The crude solid obtained after workup can often be purified by recrystallization. A mixture of dichloromethane and hexanes or ethanol are reported to be effective.[5][9] This is the most efficient method for large-scale purification.

-

Flash Column Chromatography: If recrystallization fails to yield a pure product, silica gel chromatography is the definitive method.[6][7] A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 12:1) is a good starting point.[8]

-

Q4: Are there alternative synthetic strategies I should consider if direct sulfonylation fails?

Yes. If you are struggling with the direct sulfonylation of indoline, a reliable alternative is the reduction of 1-(phenylsulfonyl)indole.

-

Step 1: Synthesis of 1-(Phenylsulfonyl)indole: This intermediate is readily prepared from indole and benzenesulfonyl chloride under basic conditions.[1][11] This reaction is often higher yielding and more straightforward than the indoline equivalent.

-

Step 2: Reduction to 1-(Phenylsulfonyl)indoline: The double bond in the five-membered ring of 1-(phenylsulfonyl)indole can be selectively reduced.

-

Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method.[7]

-

Chemical Reduction: Reagents like sodium cyanoborohydride (NaBH₃CN) in acetic acid or other hydride sources can also be employed.

-

This two-step approach can sometimes provide a higher overall yield by avoiding the challenges associated with handling the more reactive indoline starting material.

Optimized Experimental Protocol

This protocol is a robust starting point based on common literature procedures.[5][6]

Materials:

-

Indoline (freshly distilled, 1.0 equiv)

-

Benzenesulfonyl chloride (1.1 equiv)

-

Pyridine (dried over KOH, 1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add indoline (1.0 equiv) and anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add pyridine (1.5 equiv) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.1 equiv) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

-

Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol or DCM/hexanes) to afford 1-(phenylsulfonyl)indoline as a white solid.

Expected Characterization Data

| Property | Expected Value | Source |

| Appearance | White to off-white solid | [9] |

| Molecular Formula | C₁₄H₁₃NO₂S | - |

| Molecular Weight | 259.32 g/mol | - |

| Melting Point | 98-101 °C (Note: Differs from indole analog) | Varies by source |

References

-

Arias, L. A., & Cabezas, N. (2020). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 5(11). Retrieved from [Link]

-

Szałek, E., et al. (2021). Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-aggregating and neuroprotective properties as potential therapeutics for Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113168. Retrieved from [Link]

-

Gribble, G. W., et al. (2005). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. Synthetic Communications, 35(12), 1635-1641. Retrieved from [Link]

-

Reaction of 1-(R-Sulfonyl)indoles with N,N-Dibenzyl-β-amino Alcohols. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzenesulfonyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

-

Wenkert, E., et al. (1990). Unusual reactions of magnesium indolates with benzenesulfonyl chloride. The Journal of Organic Chemistry, 55(24), 5977–5983. Retrieved from [Link]

-

Glarner, F. J., & Sarpong, R. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2010(4), 66-73. Retrieved from [Link]

-

Synthesis of indolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 5-(phenylselanyl)-1-(phenylsulfonyl)indoline derivatives using PIDA as a promoter. (n.d.). ResearchGate. Retrieved from [Link]

-

The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. Retrieved from [Link]

-

Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. (2021). ACS Omega. Retrieved from [Link]

-

1-(Phenylsulfonyl)indole. (n.d.). goods.com. Retrieved from [Link]

-

Optimization of conditions for indoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

1-benzylindole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Gribble, G. W., & Switzer, F. L. (1995). A Convenient Synthesis of 3-(But-3-en-1-yl)-(phenylsulfonyl)-1H-indole. Synthetic Communications, 25(16), 2443-2450. Retrieved from [Link]

-

Kuo, C. C., et al. (2007). A novel oral indoline-sulfonamide agent... exhibits potent activity against human cancer cells... through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. qcc.edu [qcc.edu]

- 3. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 8. arkat-usa.org [arkat-usa.org]

- 9. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. 1-(Phenylsulfonyl)indole 98 40899-71-6 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

Common side reactions in the N-phenylsulfonylation of indoline

Welcome to the technical support center for the N-phenylsulfonylation of indoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this crucial transformation, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My N-phenylsulfonylation of indoline is resulting in a low yield or failing completely. What are the likely causes and how can I resolve this?

A1: Low or no yield in this reaction typically points to one of several critical factors: compromised reagents, suboptimal reaction conditions, or inefficient activation of the indoline nitrogen.

Underlying Causes & Solutions:

-

Hydrolysis of Phenylsulfonyl Chloride: Phenylsulfonyl chloride is highly susceptible to moisture, hydrolyzing to the unreactive benzenesulfonic acid.[1] This is a very common reason for reaction failure.

-

Troubleshooting Protocol:

-

Reagent Quality Check: Use a fresh bottle of phenylsulfonyl chloride or purify the existing stock by distillation under reduced pressure.

-

Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]

-

Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. For less reactive indolines, a more polar aprotic solvent such as N,N-dimethylformamide (DMF) can be beneficial.

-

-

-

Inadequate Base: The choice and amount of base are critical for deprotonating the indoline nitrogen, thereby activating it as a nucleophile.

-

Troubleshooting Protocol:

-

Base Selection: Pyridine or triethylamine (TEA) are commonly used and often sufficient. Pyridine can also act as a nucleophilic catalyst. For sterically hindered or electron-deficient indolines, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) may be more effective.

-

Stoichiometry: Use at least a stoichiometric equivalent of the base to neutralize the HCl generated during the reaction. An excess of a tertiary amine base is often used to drive the reaction to completion.

-

-

-

Low Nucleophilicity of Indoline: Electron-withdrawing substituents on the indoline ring can decrease the nucleophilicity of the nitrogen atom, slowing down the reaction.

-

Troubleshooting Protocol:

-

Increase Reaction Temperature: Gently heating the reaction mixture can overcome the activation energy barrier. However, be cautious as this can also promote side reactions.

-

Extended Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed for a longer duration until the starting material is consumed.

-

-

Q2: I'm observing a significant amount of a second, less polar product in my reaction mixture. What could this be and how can I prevent its formation?

A2: The formation of a second, less polar product often suggests a di-sulfonylation reaction, especially if you are not working with a secondary amine. This side reaction can be prevalent under certain conditions.

Di-sulfonylation: A Competing Pathway

Di-sulfonylation occurs when the initially formed N-phenylsulfonylindoline, which still possesses an acidic proton on the nitrogen in the case of a primary indoline starting material, is deprotonated by the base and reacts with a second molecule of phenylsulfonyl chloride.

Troubleshooting Di-sulfonylation:

-

Control of Stoichiometry: The most critical factor is the molar ratio of your reactants.

-

Protocol:

-

Use a slight excess of the indoline (e.g., 1.1 to 1.2 equivalents) relative to the phenylsulfonyl chloride.

-

Add the phenylsulfonyl chloride slowly (dropwise) as a solution to the mixture of indoline and base. This maintains a low concentration of the sulfonylating agent, favoring the reaction with the more nucleophilic indoline over the less nucleophilic sulfonamide anion.

-

-

-

Reaction Temperature: Lower temperatures can help to control the reaction selectivity.

-

Protocol:

-

Perform the addition of phenylsulfonyl chloride at 0 °C (ice bath).

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion.

-

-

-

Choice of Base: A bulky, non-nucleophilic base can sometimes disfavor the deprotonation of the less accessible sulfonamide proton.

-

Protocol:

-

Consider using DIPEA instead of smaller bases like TEA.

-

-

Visualizing the Troubleshooting Workflow for Di-sulfonylation:

Caption: Troubleshooting workflow for minimizing di-sulfonylation.

Q3: My reaction is clean, but I'm struggling with the purification of the N-phenylsulfonylindoline. What are some effective purification strategies?

A3: Purification can indeed be challenging due to the similar polarities of the product and any unreacted starting materials or certain byproducts.

Effective Purification Protocols:

-

Aqueous Work-up:

-

Upon reaction completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

-

Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove any remaining amine base, followed by a saturated sodium bicarbonate solution to remove any benzenesulfonic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Column Chromatography:

-

Stationary Phase: Silica gel is typically effective.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The exact ratio will depend on the specific substituents on your indoline.

-

-

Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for obtaining pure material.

-

Solvent Screening: Test a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Q4: I have observed an unexpected isomer as a byproduct. Could C-sulfonylation be occurring?

A4: Yes, C-sulfonylation is a potential, though typically less common, side reaction under standard N-sulfonylation conditions. It is a form of electrophilic aromatic substitution on the benzene ring of the indoline.

Understanding C-Sulfonylation:

The indoline ring system is electron-rich and susceptible to electrophilic attack. While the nitrogen is the most nucleophilic site, under certain conditions, particularly with highly reactive electrophiles or in the presence of Lewis acids, electrophilic substitution can occur on the aromatic ring. The N-sulfonyl group is an ortho-, para-director, meaning that if the N-sulfonylation occurs first, any subsequent electrophilic attack on the benzene ring would be directed to the positions ortho and para to the nitrogen. However, direct C-sulfonylation of the indoline before N-sulfonylation is also possible.

Factors Favoring C-Sulfonylation:

-

Lewis Acid Catalysis: The presence of Lewis acids can promote Friedel-Crafts-type reactions on the aromatic ring.[2]

-

Excess Sulfonylating Agent: A large excess of phenylsulfonyl chloride can lead to side reactions.

-

High Temperatures: Higher reaction temperatures can provide the activation energy needed for the less favorable C-sulfonylation pathway.

Strategies to Minimize C-Sulfonylation:

-

Avoid Lewis Acids: Ensure that your reaction is free from Lewis acidic impurities.

-

Control Stoichiometry: Use a minimal excess of the sulfonyl chloride.

-

Moderate Temperatures: Run the reaction at room temperature or below, if possible.

Proposed Mechanism for N- vs. C-Sulfonylation:

Caption: Competing pathways of N- and C-sulfonylation of indoline.

Summary of Key Reaction Parameters and Troubleshooting

| Parameter | Common Issue | Recommended Action | Rationale |

| Reagents | Low yield | Use fresh, dry phenylsulfonyl chloride and anhydrous solvents. | Prevents hydrolysis of the electrophile to unreactive sulfonic acid.[1] |

| Base | Incomplete reaction | Use a suitable base (e.g., TEA, DIPEA) in at least stoichiometric amounts. | Ensures deprotonation of the indoline nitrogen to form a potent nucleophile. |

| Stoichiometry | Di-sulfonylation | Use a slight excess of indoline; add sulfonyl chloride dropwise. | Maintains a low concentration of the sulfonylating agent, favoring reaction with the more nucleophilic starting material. |

| Temperature | Side reactions | Conduct the reaction at 0°C to room temperature. | Minimizes undesired pathways like C-sulfonylation and di-sulfonylation which may have higher activation energies. |

| Purification | Co-eluting impurities | Perform a sequential aqueous wash (acid, base, brine) before chromatography. | Removes basic and acidic impurities, simplifying the final purification step. |

References

-

Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. [Link]

-

Wikipedia. (n.d.). Aromatic sulfonation. [Link]

-

Cerchia, L., et al. (2014). Friedel–Crafts arylation of aldehydes with indoles utilizing arylazo sulfones as the photoacid generator. Organic & Biomolecular Chemistry. [Link]

-

Choudary, B. M., et al. (2001). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Gao, P., et al. (2020). Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides. Figshare. [Link]

-

Hale, C. R., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. [Link]

-

J. Ashenhurst. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Wang, T., et al. (2021). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. National Institutes of Health. [Link]

Sources

Troubleshooting incomplete deprotection of 1-(phenylsulfonyl)indoline

Welcome to the technical support center for troubleshooting the deprotection of 1-(phenylsulfonyl)indoline and related N-sulfonylated derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in efficiently removing the phenylsulfonyl protecting group. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations, actionable solutions, and validated protocols.

Frequently Asked Questions (FAQs)

Q1: My deprotection of 1-(phenylsulfonyl)indoline using standard conditions (e.g., strong acid or base) is sluggish and gives a low yield. What are the likely causes?

A1: The phenylsulfonyl group is a robust protecting group, and its removal can be challenging due to the stability of the N-S bond. Several factors can contribute to incomplete or low-yielding deprotection reactions:

-

Steric Hindrance: The bulky nature of the phenylsulfonyl group can sterically hinder the approach of reagents to the nitrogen-sulfur bond.

-

Electronic Effects: The electron-withdrawing nature of the sulfonyl group deactivates the nitrogen, making it less susceptible to certain cleavage conditions.

-

Substrate Solubility: Poor solubility of the starting material in the reaction solvent can lead to a heterogeneous mixture and slow reaction rates.

-

Inappropriate Reagent Choice: Standard hydrolytic conditions (strong acid or base) often require harsh conditions, such as high temperatures and long reaction times, which can lead to decomposition of the starting material or product.[1]

For many substrates, reductive cleavage methods offer a milder and more efficient alternative to harsh acidic or basic hydrolysis.

Q2: I've observed significant starting material recovery even after prolonged reaction times with my current deprotection method. What alternative reductive cleavage methods can I try?

A2: If you're experiencing incomplete conversion, switching to a reductive cleavage strategy is highly recommended. These methods typically involve single-electron transfer (SET) to the sulfonyl group, leading to the cleavage of the N-S bond.[2][3] Here are some of the most effective methods:

-

Magnesium in Methanol (Mg/MeOH): This is a widely used, cost-effective, and operationally simple method for the desulfonylation of arenesulfonamides.[4][5][6] The reaction is typically carried out at room temperature or with gentle heating.[1][7]

-

Samarium Diiodide (SmI₂): SmI₂ is a powerful single-electron transfer reagent that can effectively cleave sulfonamides under mild conditions, often at low temperatures.[3][8][9][10] This method is particularly useful for substrates with sensitive functional groups.[8]

-

Sodium Amalgam (Na/Hg): While effective, the toxicity of mercury limits the widespread use of this reagent. It has historically been used for the reductive cleavage of sulfonamides.[5][7]

-

Photoredox Catalysis: Emerging methods utilizing light-driven reductive cleavage offer a mild and environmentally friendly alternative.[11] These reactions often employ an organic photosensitizer and a reducing agent.

Below is a table comparing common reductive deprotection methods:

| Method | Reagents & Conditions | Typical Yield (%) | Reaction Time (hours) | Notes |

| Reductive Desulfonylation | Magnesium turnings, Methanol, Room Temperature or 50°C | 85-95 | 12-24 | Mild, effective, and can be monitored by TLC.[1] |

| Samarium Diiodide Cleavage | SmI₂, THF, -78°C to Room Temperature | 70-95 | 1-6 | Excellent for sensitive substrates; requires inert atmosphere.[3][8] |

| Alkaline Hydrolysis | KOH or NaOH, Methanol/Water, Reflux | 70-85 | 6-12 | Harsher conditions may be required and can be substrate-dependent.[1] |

| Reductive Cleavage | Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF, 0°C to Room Temperature | 60-80 | 4-8 | Strong reducing agent with potential functional group compatibility issues.[1] |

Q3: My reaction with Magnesium in Methanol is still slow. How can I optimize the reaction conditions?

A3: While Mg/MeOH is a robust system, its efficiency can be influenced by several parameters. Here’s a troubleshooting workflow to optimize your reaction:

Caption: Troubleshooting workflow for Mg/MeOH deprotection.

-

Activation of Magnesium: The surface of magnesium turnings can oxidize, reducing reactivity. Adding a small crystal of iodine or sonicating the mixture briefly can activate the magnesium surface.[1]

-

Solvent Quality: Ensure the use of anhydrous methanol, as water can quench the reaction.

-

Temperature: If the reaction is slow at room temperature, gently heating to 50°C or reflux can significantly increase the rate.[1]

-

Stoichiometry: A large excess of magnesium is often required. Start with at least 10 equivalents and increase if necessary. Some protocols suggest up to 35 equivalents.[1]

Q4: I am working with a substrate that has other reducible functional groups. Which deprotection method offers the best chemoselectivity?

A4: For substrates with sensitive functional groups, the choice of deprotection method is critical to avoid unwanted side reactions.

-

Samarium Diiodide (SmI₂): This is often the reagent of choice for chemoselective deprotections. The reaction can be performed at low temperatures (-78°C), which helps to preserve sensitive functionalities.[8][10] By pre-treating the sulfonamide with trifluoroacetic anhydride (TFAA), the N-S bond is activated, allowing for even milder cleavage conditions with SmI₂.[8][10]

-

Photoredox Catalysis: Light-driven methods are inherently mild and can exhibit high chemoselectivity. These reactions often proceed at room temperature and tolerate a wide range of functional groups.[11]

The general mechanism for reductive cleavage involves the formation of a radical anion, which then fragments to release the deprotected amine and a sulfinate.

Caption: General mechanism of reductive N-S bond cleavage.

Detailed Experimental Protocols

Protocol 1: Reductive Deprotection using Magnesium in Methanol

This protocol is a robust and generally applicable method for the deprotection of 1-(phenylsulfonyl)indoline.[1][7]

Materials:

-

1-(Phenylsulfonyl)indoline

-

Magnesium turnings

-

Anhydrous methanol

-

Iodine (one small crystal)

-

1M Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1-(phenylsulfonyl)indoline (1.0 eq.) in anhydrous methanol.

-

To the stirred solution, add magnesium turnings (35 eq.) and a single crystal of iodine to activate the magnesium.[1]

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, gently heat the mixture to 50°C.

-

Upon completion (typically 12-24 hours), cool the mixture to room temperature.

-

Carefully add 1M HCl to quench the reaction and dissolve the magnesium salts.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Protocol 2: Chemoselective Deprotection using Samarium Diiodide (SmI₂) with TFAA Activation

This protocol is ideal for substrates with sensitive functional groups that may not be compatible with other reductive methods.[8][10]

Materials:

-

1-(Phenylsulfonyl)indoline

-

Trifluoroacetic anhydride (TFAA)

-

Samarium diiodide (SmI₂) solution in THF (0.1 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the 1-(phenylsulfonyl)indoline (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add trifluoroacetic anhydride (TFAA) (1.1 eq.) dropwise. Stir for 30 minutes at -78°C to activate the sulfonamide.

-

Slowly add the samarium diiodide (SmI₂) solution (2.5 eq.) dropwise until the characteristic deep blue color persists.

-

Stir the reaction at -78°C and monitor by TLC.

-

Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

References

-

Couture, A., Deniau, E., Grandclaudon, P., & Lebrun, S. (2023). Light-Driven Reductive Cleavage of Sulfonamides Promoted by Thiourea Organophotosensitizers. The Journal of Organic Chemistry. Available at: [Link]

-

Fier, P. S., Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society. Available at: [Link]

-

Murphy, J. A., Khan, T. A., & Zhou, S. (2005). Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent. Journal of the American Chemical Society. Available at: [Link]

-

Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett. Available at: [Link]

-

Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. Journal of Organic Chemistry. Available at: [Link]

-

Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. OSTI.GOV. Available at: [Link]

-

Moussa, Z., & Romo, D. (2006). Mild deprotection of primary N-(p-toluenesulfonyl) amides with SmI2 following trifluoroacetylation. United Arab Emirates University. Available at: [Link]

-

Lee, G. H., Youn, I. K., Choi, E. B., Lee, H. K., Yon, G. H., Yang, H. C., & Pak, C. S. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry. Available at: [Link]

-

Rao, S. V., Shrikant, H. H., Kumar, B. S., & Krishna, G. S. (2017). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. Asian Journal of Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. sciencemadness.org [sciencemadness.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]

- 9. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]

- 10. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 11. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of 1-(Phenylsulfonyl)indoline by Column Chromatography

Welcome to the technical support guide for the chromatographic purification of 1-(phenylsulfonyl)indoline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this compound as a key intermediate. My goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your purifications effectively. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios encountered in the field.

Physicochemical Properties Overview

A foundational understanding of your compound's properties is the first step to a successful purification. 1-(Phenylsulfonyl)indoline is a moderately polar compound, solid at room temperature, and generally stable under standard chromatographic conditions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂S | |

| Molecular Weight | 259.32 g/mol | |

| Melting Point | 98-102 °C | Sigma-Aldrich |

| Appearance | White to off-white solid | N/A |

| Polarity | Moderately Polar | Inferred from structure |

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the setup of column chromatography for 1-(phenylsulfonyl)indoline.

Q1: What is the best stationary phase and solvent system (eluent) to start with?

A1: For the vast majority of applications, standard Silica Gel 60 (particle size 40-63 µm or 230-400 mesh) is the ideal stationary phase.[1][2] Its polarity is well-suited for retaining the moderately polar 1-(phenylsulfonyl)indoline.

The most effective and common mobile phase is a mixture of n-Hexane and Ethyl Acetate (EtOAc) . The phenylsulfonyl group is strongly electron-withdrawing, which significantly reduces the basicity of the indoline nitrogen, making the compound behave much like a neutral, moderately polar molecule.

Recommended Starting Point:

-

Develop the method with Thin-Layer Chromatography (TLC). Use a silica gel TLC plate.

-

Start with a solvent system of 20% Ethyl Acetate in Hexane (v/v) .

-

Spot your crude reaction mixture on the TLC plate and develop it.

-

Aim for an Rf value of 0.25 - 0.35 for your desired product. This Rf value typically provides the best balance between separation from impurities and reasonable elution time.[3]

-

Adjust the EtOAc percentage to achieve this target Rf:

-

If Rf is too low (<0.25), increase the percentage of polar EtOAc.

-

If Rf is too high (>0.35), decrease the percentage of EtOAc.

-

Q2: How do I properly pack a silica gel column for this purification?

A2: Proper column packing is critical to avoid issues like band broadening and cracking of the stationary phase, which lead to poor separation.[4][5] The "wet slurry" method is highly reliable.

Step-by-Step Wet Slurry Packing Protocol:

-

Select the Column Size: For purifying 1 gram of crude material, a column with a 40 mm diameter is a good starting point, requiring approximately 70-100 grams of silica gel.[3]

-

Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, low-polarity eluent (e.g., 10% EtOAc/Hexane) until you have a milky, free-flowing slurry. Stir gently to release trapped air bubbles.

-

Pack the Column:

-

Ensure the column is perfectly vertical.

-

Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

-

Pour the silica slurry into the column in a single, continuous motion.

-

Gently tap the sides of the column to encourage even settling.

-

-

Equilibrate: Open the stopcock and allow the solvent to drain until it is just above the top of the silica bed. Add more eluent and use gentle air pressure to push several column volumes of the mobile phase through the packed bed until it is stable and equilibrated. Never let the column run dry. [4]

Chromatography Workflow Visualization

The following diagram illustrates the key stages of a successful column chromatography purification process.

Caption: General workflow for column chromatography.

Troubleshooting Guide

Even with a well-planned procedure, challenges can arise. This section addresses specific problems in a Q&A format.

Q3: My compound is not moving off the baseline (Rf = 0) even with high concentrations of ethyl acetate. What's happening?

A3: This indicates that your compound is too strongly adsorbed to the silica gel. There are two primary causes and solutions:

-

Insufficient Mobile Phase Polarity: While EtOAc/Hexane is usually sufficient, highly oxidized or hydrolyzed side-products can require a more polar "kicker" solvent.

-

Solution: Add a small percentage (0.5-2%) of methanol (MeOH) or isopropanol to your ethyl acetate/hexane mobile phase. This dramatically increases the eluent strength and should move the compound down the column. Use this sparingly, as it can compromise separation of closely-eluting impurities.

-

-

Unexpected Ionic Interaction: The synthesis of 1-(phenylsulfonyl)indoline often involves a base and benzenesulfonyl chloride. If your workup was incomplete, you might have residual base (like pyridine or triethylamine) protonated by the acidic silica, or unreacted indoline which is basic. More likely, hydrolysis of excess benzenesulfonyl chloride could form benzenesulfonic acid. Carboxylic acids can also cause this issue.[6] These ionic species bind very strongly to silica.

-